1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one is a chemical compound with significant relevance in organic chemistry and medicinal applications. Its molecular formula is and it has a molecular weight of 199.63 g/mol. The compound features an amino group, a hydroxyl group, and a chlorine atom, which contribute to its reactivity and potential biological activity.
This compound can be synthesized from various starting materials, primarily involving 5-amino-2-hydroxyacetophenone as a key precursor. The synthesis typically employs chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one is classified as an organic compound, specifically an aryl ketone with functional groups that include an amine and a hydroxyl group. This classification positions it within the broader categories of pharmaceuticals and agrochemicals.
The synthesis of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one can be achieved through several methods:
The reaction conditions generally require careful temperature control and the use of inert atmospheres to prevent side reactions. The purification steps are crucial for obtaining high-purity products suitable for further applications.
The molecular structure of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.63 g/mol |
IUPAC Name | 1-(5-amino-2-hydroxyphenyl)-1-chloropropan-2-one |
InChI | InChI=1S/C9H10ClNO2/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,11H2,1H3 |
InChI Key | NWVDCPNZTGHIQL-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)N)O)Cl |
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions:
These reactions typically require specific conditions concerning temperature, solvent choice, and reaction time to achieve optimal yields and selectivity.
The mechanism of action for 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with biological macromolecules:
These interactions suggest potential roles in modulating enzyme activity and influencing biochemical pathways.
The compound is expected to exhibit typical physical properties associated with organic compounds, including solubility in organic solvents and moderate volatility.
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one has several scientific applications:
These diverse applications highlight the compound's significance in both research and industrial contexts.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: